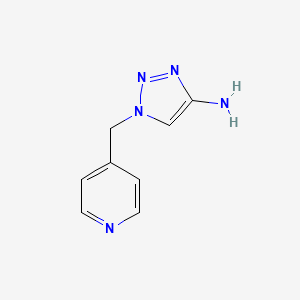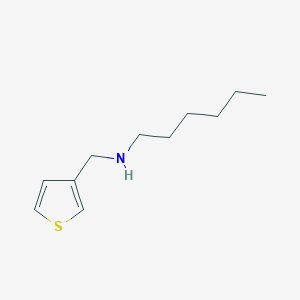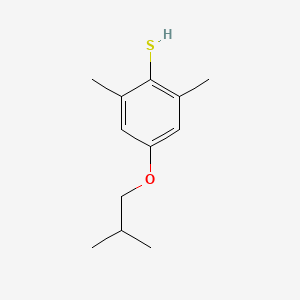
4-Isobutoxy-2,6-dimethylbenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isobutoxy-2,6-dimethylbenzenethiol is an organic compound with the molecular formula C12H18OS It is a derivative of benzenethiol, characterized by the presence of isobutoxy and dimethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-2,6-dimethylbenzenethiol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenol and isobutyl bromide.
Etherification: The phenol undergoes etherification with isobutyl bromide in the presence of a base such as potassium carbonate to form 4-isobutoxy-2,6-dimethylphenol.
Thiol Formation: The final step involves the conversion of the phenol to the thiol using a reagent like thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Isobutoxy-2,6-dimethylbenzenethiol can undergo several types of chemical reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Isobutoxy-2,6-dimethylbenzenethiol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-based biochemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isobutoxy-2,6-dimethylbenzenethiol involves its interaction with molecular targets through its thiol group. Thiols are known to form strong bonds with metals and can act as nucleophiles in various biochemical pathways. The isobutoxy and dimethyl groups may influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylbenzenethiol: Lacks the isobutoxy group, making it less bulky and potentially less reactive in certain contexts.
4-Isobutoxybenzenethiol: Lacks the dimethyl groups, which may affect its steric and electronic properties.
Uniqueness
4-Isobutoxy-2,6-dimethylbenzenethiol is unique due to the combination of the isobutoxy and dimethyl groups, which can influence its chemical reactivity and potential applications. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for specific research and industrial purposes.
Properties
Molecular Formula |
C12H18OS |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
2,6-dimethyl-4-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C12H18OS/c1-8(2)7-13-11-5-9(3)12(14)10(4)6-11/h5-6,8,14H,7H2,1-4H3 |
InChI Key |
DMIVSOZNGRJGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S)C)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


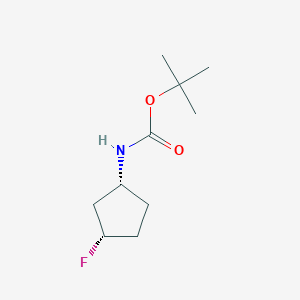

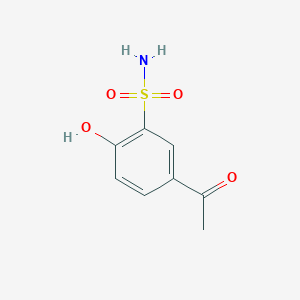
![8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13082314.png)

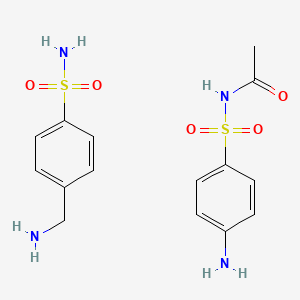

![(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene](/img/structure/B13082348.png)
